molecular formula C19H18FN3O B2656753 (4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone CAS No. 919729-68-3

(4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B2656753
CAS No.: 919729-68-3
M. Wt: 323.371
InChI Key: ABAMJLUNZKCFSF-UHFFFAOYSA-N
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Description

The compound (4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone is a synthetic organic molecule that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to an indole moiety through a methanone linkage. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable solvent and catalyst to form the 4-(2-fluorophenyl)piperazine intermediate.

    Coupling with Indole: The intermediate is then coupled with indole-2-carboxylic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding indole derivatives.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: DDQ in toluene, reflux conditions.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Potassium carbonate in DMF (dimethylformamide), elevated temperatures.

Major Products

    Oxidation: Indole derivatives with modified electronic properties.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which (4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The piperazine ring can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-chlorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone
  • (4-(2-bromophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone
  • (4-(2-methylphenyl)piperazin-1-yl)(1H-indol-2-yl)methanone

Uniqueness

(4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone: is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and biological activity. Fluorine’s high electronegativity and small size allow it to form strong interactions with biological targets, enhancing the compound’s pharmacological profile.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-15-6-2-4-8-18(15)22-9-11-23(12-10-22)19(24)17-13-14-5-1-3-7-16(14)21-17/h1-8,13,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAMJLUNZKCFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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